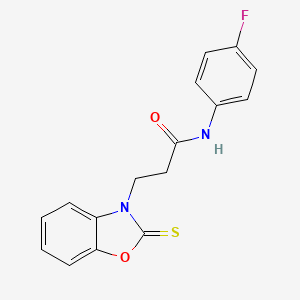

N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Description

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)21-16(19)22/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDDULRXDXWGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)O2)CCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carbon disulfide under basic conditions to form 2-mercaptobenzoxazole.

Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluoroaniline and an appropriate electrophile.

Formation of Propanamide Linkage: The final step involves the coupling of the benzoxazole derivative with the fluorophenyl group through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds containing benzoxazole derivatives exhibit significant antimicrobial activity. Studies have shown that N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can inhibit the growth of various bacterial strains.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, derivatives of benzoxazole were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications to the benzoxazole structure significantly enhanced antimicrobial efficacy .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways such as acetylcholinesterase and α-glucosidase. This property suggests its potential application in treating conditions like diabetes and Alzheimer’s disease.

Research Findings :

A comparative analysis demonstrated that N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide exhibited a higher inhibitory activity against α-glucosidase compared to other known inhibitors .

Synthesis and Derivatives

The synthesis of N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step reactions starting from readily available precursors. The presence of the thioxo group contributes to the reactivity of this compound, allowing for further modifications to enhance its biological activity.

| Synthesis Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Step 1 | Benzoxazole derivative + Fluoroaniline | Reflux in DMF | 85% |

| Step 2 | Thioamide + Propanoyl chloride | Stirring at room temperature | 90% |

Potential Anticancer Activity

Recent studies suggest that compounds similar to N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide may exhibit anticancer properties. The mechanism is believed to involve the inhibition of specific cancer cell proliferation pathways.

Neurological Disorders

Given its inhibitory effects on acetylcholinesterase, this compound could be explored for its therapeutic effects in neurological disorders such as Alzheimer's disease. The enhancement of acetylcholine levels by inhibiting its breakdown may help alleviate symptoms associated with cognitive decline.

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring and the thioxo group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-chlorophenyl)-3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanamide

- N-(4-bromophenyl)-3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanamide

- N-(4-methylphenyl)-3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanamide

Uniqueness

N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Activité Biologique

N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN2OS |

| Molecular Weight | 302.36 g/mol |

| SMILES Representation | CC(=O)N(C1=CC2=C(N1)C(=S)C(=C2)F)C(=O)N |

| InChI Key | ZKQZVYQXQZBIRL-UHFFFAOYSA-N |

Antiproliferative Effects

Research has indicated that compounds structurally similar to N-(4-fluorophenyl)-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects in sensitive cancer cells by inducing metabolic processes leading to cell death . The mechanism often involves the formation of DNA adducts through metabolic activation, which is crucial for their anticancer activity.

The mechanisms by which this compound exerts its biological effects may include:

- Metabolic Activation : Similar compounds undergo metabolic transformations that lead to the formation of reactive species capable of binding to cellular macromolecules.

- Induction of Cytochrome P450 Enzymes : Some studies have shown that related compounds induce the expression of cytochrome P450 enzymes (e.g., CYP1A1), which play a role in their metabolism and subsequent biological activity .

- DNA Interaction : The ability to form adducts with DNA is a critical factor in the antiproliferative activity observed in various studies.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl ring appears to enhance the biological activity of benzothiazole derivatives. The introduction of sulfur and nitrogen functionalities also contributes to the overall efficacy and selectivity towards cancer cells. A detailed SAR analysis can provide insights into optimizing the compound for enhanced activity.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Fluorinated Benzothiazoles : A study demonstrated that fluorinated variants exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts, suggesting that fluorination plays a significant role in modulating biological activity .

- CYP Enzyme Induction : In vitro studies showed that specific benzothiazole derivatives could selectively induce CYP1A1 in sensitive cancer cell lines while showing minimal induction in resistant lines .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., dioxane) to minimize side reactions, as demonstrated in sulfonamide syntheses . Use stoichiometric excess of coupling agents (e.g., oxalyl chloride) to drive reactions to completion. Monitor reaction progress via TLC and employ purification techniques like column chromatography or recrystallization. Thermal stability should be assessed via DSC to avoid decomposition during synthesis .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Combine FTIR to identify the sulfanylidene (C=S) stretch (~1200–1050 cm⁻¹) and benzoxazole ring vibrations. 1H/13C-NMR in DMSO-d6 resolves aromatic protons (δ 7.0–8.0 ppm) and fluorophenyl environments, with coupling constants (e.g., J = 7.8 Hz) confirming substitution patterns . Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer : Use phase-transfer catalysts or silica-supported reagents to enhance intermediate solubility. Quench reactions in ice-cold water to precipitate intermediates, followed by vacuum filtration. For thermally labile intermediates, employ low-temperature (−20°C) crystallization .

Advanced Research Questions

Q. How can SHELXL and OLEX2 be leveraged for crystallographic refinement of this compound, particularly with twinned or high-resolution data?

- Methodological Answer : In SHELXL , apply the TWIN and BASF commands to model twinning ratios and refine against high-resolution data (<1.0 Å). Use OLEX2 for real-space validation, adjusting hydrogen-bonding restraints and thermal displacement parameters (ADPs). For ambiguous electron density, test multiple disorder models and validate via R-factor convergence (<5% discrepancy) .

Q. What experimental strategies resolve contradictions between computational molecular geometry predictions and empirical crystallographic data?

- Methodological Answer : Cross-validate computational models (DFT or molecular mechanics) with Hirshfeld surface analysis to assess packing forces. If discrepancies persist, refine X-ray data with anisotropic displacement parameters and re-examine hydrogen-bonding networks. Use Raman spectroscopy to confirm vibrational modes inconsistent with computational predictions .

Q. How can Design of Experiments (DoE) principles optimize multi-step synthetic routes for this compound?

- Methodological Answer : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent polarity. Use a central composite design to identify interactions between factors. For example, flow-chemistry platforms enable rapid screening of residence time and reagent ratios, as demonstrated in diazomethane syntheses .

Q. What stabilization strategies are recommended for thermal-sensitive reactions involving the sulfanylidene group?

Q. How can researchers address discrepancies between NMR peak integration and X-ray crystallographic occupancy data?

- Methodological Answer : Perform dynamic NMR experiments to detect conformational exchange broadening. For X-ray data, refine site occupancy factors (SOFs) iteratively and validate against B-factor plots . If disorder is present, model alternative conformers and compare agreement with NMR-derived population ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.